Cyclohexanone, 2-(4-methylphenoxy)-
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Overview
Description
Cyclohexanone, 2-(4-methylphenoxy)- is an organic compound that belongs to the class of cyclic ketones It is characterized by a cyclohexanone ring substituted with a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-(4-methylphenoxy)- typically involves the reaction of cyclohexanone with 4-methylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common catalysts used in this reaction include acids or bases, which facilitate the nucleophilic substitution of the phenol group onto the cyclohexanone ring.
Industrial Production Methods
Industrial production of Cyclohexanone, 2-(4-methylphenoxy)- follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-(4-methylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclohexanone derivatives.
Scientific Research Applications
Cyclohexanone, 2-(4-methylphenoxy)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-(4-methylphenoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler ketone with similar reactivity but lacking the phenoxy group.
4-Methylphenol: A phenolic compound that can undergo similar substitution reactions.
Phenoxyacetic Acid: Contains a phenoxy group and exhibits similar chemical behavior.
Uniqueness
Cyclohexanone, 2-(4-methylphenoxy)- is unique due to the presence of both a cyclohexanone ring and a 4-methylphenoxy group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler compounds.
Properties
CAS No. |
59798-92-4 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-(4-methylphenoxy)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14/h6-9,13H,2-5H2,1H3 |
InChI Key |
AAMBHRUVEVXJAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCCCC2=O |
Origin of Product |
United States |
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